molecular formula C10H9F3N2 B14031805 (R)-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine

Cat. No.: B14031805
M. Wt: 214.19 g/mol
InChI Key: TZQBOSKCYLEGAX-SECBINFHSA-N
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Description

®-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine is a synthetic organic compound that features a trifluoromethyl group attached to an indole ring. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine: Lacks the ®-configuration.

    1-(1H-Indol-3-YL)ethan-1-amine: Lacks the trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: Imparts unique chemical stability and biological activity.

    ®-Configuration: May result in specific stereochemical interactions and effects.

This framework provides a comprehensive overview of ®-2,2,2-Trifluoro-1-(1H-indol-3-YL)ethan-1-amine based on general principles and typical information about similar compounds. For more specific details, further research and experimental data would be required.

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2/t9-/m1/s1

InChI Key

TZQBOSKCYLEGAX-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@H](C(F)(F)F)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)N

Origin of Product

United States

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